7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Description

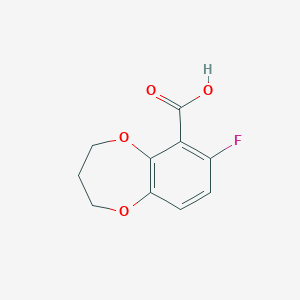

7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a fluorinated heterocyclic compound featuring a seven-membered benzodioxepine ring fused with a benzene ring. The carboxylic acid group at position 6 and the fluorine atom at position 7 contribute to its unique physicochemical and pharmacological properties. This compound is structurally related to benzodiazepines and benzoxazepines, which are known for their applications in medicinal chemistry.

Properties

Molecular Formula |

C10H9FO4 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

7-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |

InChI |

InChI=1S/C10H9FO4/c11-6-2-3-7-9(8(6)10(12)13)15-5-1-4-14-7/h2-3H,1,4-5H2,(H,12,13) |

InChI Key |

AARGQGIIYNAEAG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C(=C(C=C2)F)C(=O)O)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves the following steps:

Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted benzodioxepine derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a precursor in various organic reactions.

Biology and Medicine:

- Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

- Used in the development of novel therapeutic agents.

Industry:

- Utilized in the synthesis of specialty chemicals and materials.

- Potential applications in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Melting Point |

|---|---|---|---|---|---|

| 3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid | 66410-67-1 | C₁₀H₁₀O₄ | 194.19 | H at position 7 | Not reported |

| 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid (Target Compound) | Not explicitly listed | C₁₀H₉FO₄ | ~212.18* | F at position 7 | Not reported |

| 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | 20825-89-2 | C₁₀H₁₀O₄ | 194.19 | Carboxylic acid at position 7 | 143–146°C |

| 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid | 1824306-38-8 | C₁₀H₁₀O₅ | 210.18 | Methoxy at position 7 | Not reported |

*Estimated based on fluorine substitution.

Key Structural and Functional Differences

- Fluorine vs. Hydrogen (CAS 66410-67-1): The fluorine atom at position 7 in the target compound increases electronegativity, enhancing the acidity of the carboxylic acid group compared to the non-fluorinated analogue. This substitution may improve metabolic stability and binding affinity in biological systems due to fluorine’s strong electron-withdrawing effects .

- Positional Isomerism (CAS 20825-89-2): The carboxylic acid group at position 7 (vs. This positional shift could significantly impact interactions with enzymes or receptors, as seen in similar benzodioxepine derivatives .

Methoxy Substitution (CAS 1824306-38-8):

Replacing fluorine with a methoxy group introduces steric bulk and reduces electronegativity. While methoxy groups enhance solubility in polar solvents, they may decrease membrane permeability compared to the smaller, more electronegative fluorine atom .Ring System Variations: The target compound’s seven-membered benzodioxepine ring offers greater conformational flexibility than the six-membered dioxine ring in 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid. This flexibility may influence pharmacokinetic properties such as absorption and half-life .

Biological Activity

7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid (CAS No. 1891338-64-9) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities based on diverse sources of scientific literature.

The molecular formula of this compound is , with a molecular weight of 212.17 g/mol. The structure features a benzodioxepine core with a fluorine substituent at the 7-position and a carboxylic acid at the 6-position.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉FO₄ |

| Molecular Weight | 212.17 g/mol |

| CAS Number | 1891338-64-9 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound involves multiple steps typically starting from commercially available precursors. The process may include the introduction of the fluorine atom via electrophilic aromatic substitution and subsequent functionalization to achieve the carboxylic acid group. Detailed methodologies can be found in specialized chemical literature.

Antihypertensive Effects

One of the notable biological activities associated with compounds related to this structure is their antihypertensive effects. For instance, derivatives of benzodioxepines have been studied for their ability to modulate vascular tone and lower blood pressure. A related compound, Nebivolol, which is derived from similar structural motifs, has demonstrated effectiveness in treating hypertension by acting as a beta-blocker and enhancing nitric oxide release .

Anticancer Properties

Research has indicated that compounds within this class may exhibit anticancer properties. Studies have shown that benzodioxepine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. For example, certain analogs have been reported to activate apoptotic pathways in breast cancer cells .

Neuroprotective Activity

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have indicated that such compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antihypertensive Study : A study involving a similar compound demonstrated significant reductions in systolic and diastolic blood pressure in hypertensive animal models when administered at specific dosages .

- Cancer Cell Line Study : In vitro experiments with breast cancer cell lines showed that treatment with benzodioxepine derivatives resulted in a dose-dependent decrease in cell viability, highlighting their potential as anticancer agents .

- Neuroprotection Research : A recent investigation into neuroprotective effects revealed that compounds structurally similar to 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine exhibited protective effects against oxidative stress-induced apoptosis in neuronal cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.